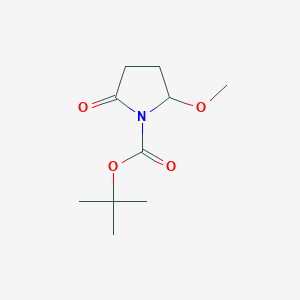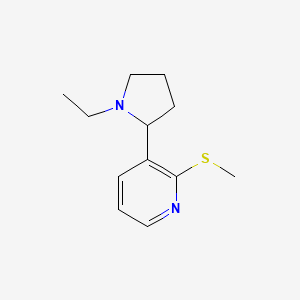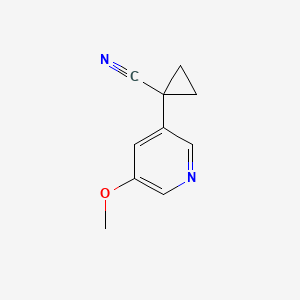
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring and a nitrile group attached to the acetonitrile moiety. It has a molecular formula of C6H5IN3 and a molecular weight of 247.03 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by iodination. One common method includes the reaction of enaminones with hydrazines in the presence of iodine and DMSO, leading to the formation of the pyrazole ring . The reaction conditions often require a controlled temperature and the use of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency, yield, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a methyl group at the 3-position.
1H-pyrazole-3-carbonitrile: Lacks the iodine atom but has a similar pyrazole core.
4-Iodo-1H-pyrazole: Similar but without the acetonitrile group.
Uniqueness
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both the iodine atom and the nitrile group, which confer specific reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H4IN3 |
|---|---|
Peso molecular |
233.01 g/mol |
Nombre IUPAC |
2-(4-iodo-1H-pyrazol-5-yl)acetonitrile |
InChI |
InChI=1S/C5H4IN3/c6-4-3-8-9-5(4)1-2-7/h3H,1H2,(H,8,9) |
Clave InChI |
WJCCHOJQWIUHDU-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=C1I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)

